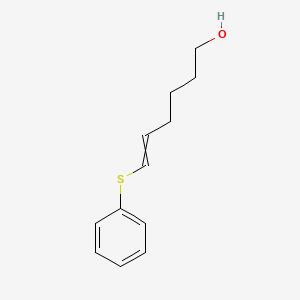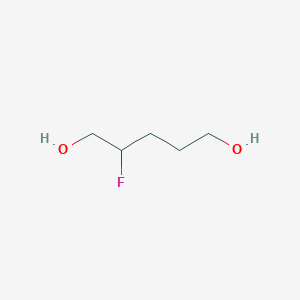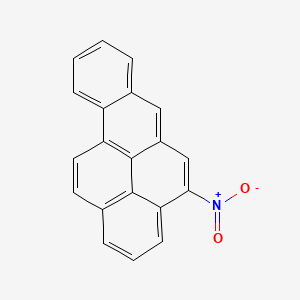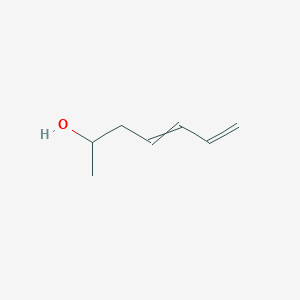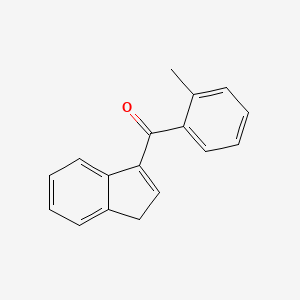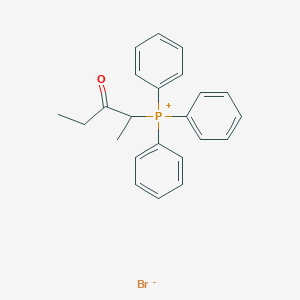
(3-Oxopentan-2-yl)(triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Oxopentan-2-yl)(triphenyl)phosphanium bromide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and versatility. The compound consists of a triphenylphosphonium group attached to a 3-oxopentan-2-yl moiety, with bromide as the counterion.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxopentan-2-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Ph3P+R-Br→Ph3P-R+Br−
In this case, the alkyl halide used is 3-bromopentan-2-one, which reacts with triphenylphosphine to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions: (3-Oxopentan-2-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides can replace the bromide ion.
Major Products Formed:
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine and its alkyl derivatives.
Substitution: Various substituted triphenylphosphonium salts.
科学研究应用
(3-Oxopentan-2-yl)(triphenyl)phosphanium bromide is widely used in scientific research due to its reactivity and stability. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Employed in studies involving mitochondrial targeting due to its ability to cross cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, especially for targeting specific cellular components.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (3-Oxopentan-2-yl)(triphenyl)phosphanium bromide involves its ability to interact with various molecular targets. The triphenylphosphonium group allows the compound to penetrate cell membranes and accumulate in mitochondria. This property makes it useful in studies related to mitochondrial function and dysfunction. The compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
相似化合物的比较
- (3-Carboxypropyl)triphenylphosphonium bromide
- (4-Hydroxy-4-oxobutyl)triphenylphosphonium bromide
- (Bromomethyl)triphenylphosphonium bromide
Comparison: (3-Oxopentan-2-yl)(triphenyl)phosphanium bromide is unique due to its specific alkyl group, which imparts distinct reactivity and properties compared to other triphenylphosphonium derivatives. For example, (3-Carboxypropyl)triphenylphosphonium bromide has a carboxyl group, making it more hydrophilic and suitable for different types of reactions and applications. The presence of the 3-oxopentan-2-yl group in this compound provides unique opportunities for further functionalization and use in specialized research areas.
属性
CAS 编号 |
111114-34-2 |
|---|---|
分子式 |
C23H24BrOP |
分子量 |
427.3 g/mol |
IUPAC 名称 |
3-oxopentan-2-yl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C23H24OP.BrH/c1-3-23(24)19(2)25(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
XNDNMRGCVGRVPH-UHFFFAOYSA-M |
规范 SMILES |
CCC(=O)C(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


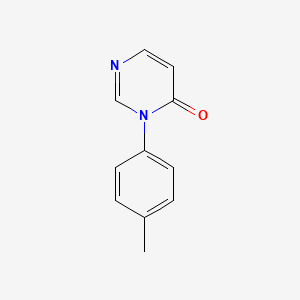
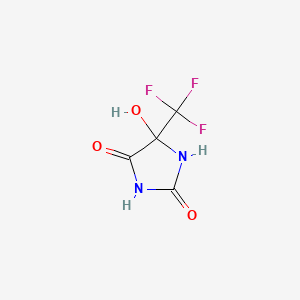

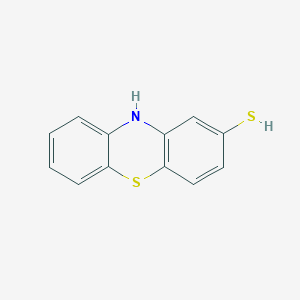
-](/img/structure/B14334052.png)
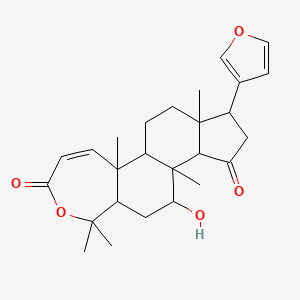
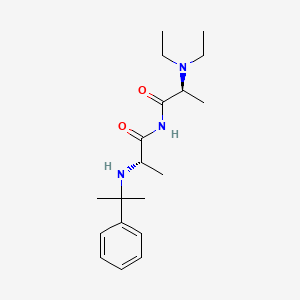
![4-[(E)-{2-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide](/img/structure/B14334082.png)
